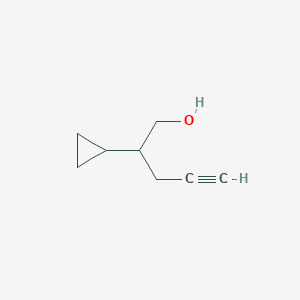

2-Cyclopropylpent-4-yn-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropylpent-4-yn-1-ol is a chemical compound used in scientific research. It is a member of the alkyne family and has a cyclopropyl group attached to it. This compound has been studied extensively for its potential applications in various fields of research.

Applications De Recherche Scientifique

Synthesis and Bioactivity

Research by Tian et al. (2009) has explored cyclopropanecarboxylic acid derivatives, closely related to 2-Cyclopropylpent-4-yn-1-ol, in the context of their bioactivity. They synthesized various compounds and found that some exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Enzymatic Inhibition

Croteau et al. (1993) studied an analogue of geranyl substrate, incorporating a cyclopropyl function, which served as a potent inhibitor of monoterpene synthases from diverse plant species. This highlights the role of cyclopropyl-related structures in studying and potentially manipulating enzyme activity (Croteau, Alonso, Koepp, Shim, & Cane, 1993).

Drug Development Applications

The cyclopropyl ring, a component of this compound, is increasingly used in drug development. Talele (2016) discusses its role in enhancing potency and reducing off-target effects of drugs, highlighting its structural and chemical properties beneficial in pharmacology (Talele, 2016).

Catalytic Cycloisomerizations

Harrak et al. (2004) explored the use of 5-En-1-yn-3-ol substrates, similar in structure to this compound, in PtCl2-catalyzed cycloisomerizations. This research is significant for understanding reactions that produce regioisomeric keto derivatives, relevant in organic chemistry and synthesis (Harrak, Blaszykowski, Bernard, Cariou, Mainetti, Mouriès, Dhimane, Fensterbank, & Malacria, 2004).

Molecular Structure Analysis

Konaka, Suga, and Kimura (1983) determined the molecular structure of 2-cyclopropylpropene, closely related to this compound, using gas electron diffraction. Understanding the structure is fundamental for applications in various scientific fields (Konaka, Suga, & Kimura, 1983).

Macrocyclic Synthesis

Doyle et al. (1997) reported on the synthesis of macrocycles through catalytic intramolecular cyclopropanation, which is related to the reactivity of cyclopropyl-containing compounds like this compound. This research is essential for the development of complex organic molecules (Doyle, Peterson, Protopopova, Marnett, Parker, Ene, & Lynch, 1997).

Propriétés

IUPAC Name |

2-cyclopropylpent-4-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-8(6-9)7-4-5-7/h1,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZXSSAVKCSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CO)C1CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-5-[(4H-1,2,4-triazol-4-ylamino)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2896353.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)